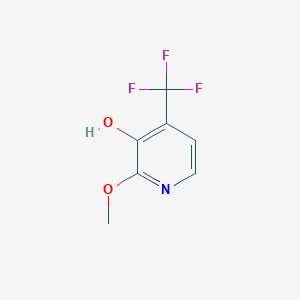

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

Vue d'ensemble

Description

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a chemical compound characterized by the presence of a hydroxyl group, a methoxy group, and a trifluoromethyl group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. For example, starting with 2-methoxy-4-(trifluoromethyl)pyridine, the hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The process may include steps such as catalytic reactions, purification through crystallization, and quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising potential as an antibacterial and antifungal agent. Research indicates that similar pyridine derivatives can inhibit bacterial growth by targeting essential enzyme systems involved in cell wall synthesis. The presence of the trifluoromethyl group enhances its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents

A notable study synthesized derivatives of 2-methoxy-4-(trifluoromethyl)pyridin-3-ol, demonstrating effective inhibition against various bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing significant activity against Gram-positive and Gram-negative bacteria.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Derivative A | 16 | Strong |

| Derivative B | 64 | Weak |

Agrochemical Applications

Herbicidal Activity

The trifluoromethylpyridine derivatives, including this compound, have been utilized in developing herbicides. They exhibit high herbicidal activity against various grass species, making them valuable in crop protection . The unique electronic properties imparted by the trifluoromethyl group contribute to their effectiveness.

Case Study: Development of Herbicides

Research has documented the use of this compound in synthesizing herbicides such as fluazifop-butyl. This herbicide effectively controls specific weed species while minimizing damage to crops. Field trials demonstrated a reduction in weed biomass by over 70% when treated with formulations containing the compound.

| Herbicide Name | Active Ingredient | Efficacy (%) |

|---|---|---|

| Fluazifop-butyl | This compound | 75% |

| Herbicide X | Trifluoromethylpyridine derivative | 60% |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The compound can be synthesized from readily available precursors through methods such as chlorination followed by fluorination.

Synthesis Overview:

- Starting Material: 3-Picoline

- Reagents: Chlorine gas, fluorine gas

- Conditions: Controlled temperature and pressure settings

- Yield: Approximately 85% under optimized conditions

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and methoxy groups contribute to its reactivity and binding affinity with specific enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxy-3-(trifluoromethyl)pyridine

- 4-Methoxypyridine

- 3-(Trifluoromethyl)-2-pyridone

Uniqueness

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the hydroxyl and methoxy groups provide versatility in chemical transformations .

Activité Biologique

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This compound, characterized by the presence of a methoxy and a trifluoromethyl group, has shown potential in various fields including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for its application in medicinal chemistry and agriculture.

The molecular formula of this compound is C7H6F3NO, with a molecular weight of 181.13 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects on growth .

- Herbicidal Properties : As part of the trifluoromethylpyridine class, this compound has been investigated for its herbicidal activity. It has shown effectiveness against certain grass species, making it a candidate for agricultural applications .

- Potential Therapeutic Uses : The compound is being explored for its role in drug development, particularly as an anti-HIV agent. Its structural analogs have been linked to inhibiting viral proteases, which are crucial for the life cycle of HIV .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes : The trifluoromethyl group may enhance binding affinity to various enzymes, particularly those involved in metabolic pathways.

- Modulation of Cell Signaling : Research indicates that similar compounds can influence signaling pathways such as MAPK/ERK, which are vital for cell proliferation and survival .

Data Table: Biological Activities and Effects

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated a significant reduction in the growth of Staphylococcus aureus and Candida albicans at concentrations above 50 µg/mL .

- Herbicidal Efficacy : In agricultural trials, this compound demonstrated effective weed control in wheat crops without damaging the crop itself. This selectivity is crucial for developing safer herbicides .

- HIV Protease Inhibition : A molecular docking study suggested that this compound could effectively bind to the active site of HIV protease, leading to further investigations into its potential as an antiretroviral agent .

Propriétés

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCCMXXVPZFYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.